molecular formula C23H19ClN2OS B2740030 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide CAS No. 450349-50-5

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2740030
CAS No.: 450349-50-5
M. Wt: 406.93
InChI Key: NXUNIRJMPNFFRX-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a combination of indole, thioether, and acetamide functional groups

Mechanism of Action

Target of Action

The compound, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that these compounds can affect a wide range of biochemical pathways

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects of this compound could be diverse.

Preparation Methods

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Thioether Formation: The indole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the thioether linkage.

    Acetamide Formation: Finally, the thioether-indole compound is reacted with phenylacetyl chloride to form the desired acetamide product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium.

Scientific Research Applications

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)28-16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNIRJMPNFFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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